6-Bromo-2-(trifluoromethyl)quinoxaline

Description

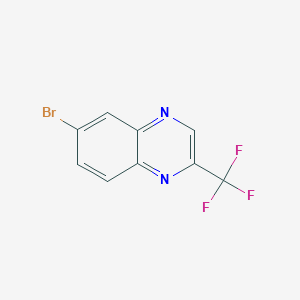

6-Bromo-2-(trifluoromethyl)quinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₉H₄BrF₃N₂, with a molecular weight of 277.05 g/mol. The compound’s reactivity and biological activity are heavily influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, which modulate electronic density across the aromatic system .

Properties

CAS No. |

1240621-90-2 |

|---|---|

Molecular Formula |

C9H4BrF3N2 |

Molecular Weight |

277.04 g/mol |

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinoxaline |

InChI |

InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)14-4-8(15-6)9(11,12)13/h1-4H |

InChI Key |

YTNATWXMWOYRIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

6-Bromo-2-(trifluoromethyl)quinoxaline has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl at the C2 position enhances its potency by improving solubility and facilitating interactions with biological targets.

2. Antiviral Properties

Research indicates that quinoxaline derivatives can inhibit viral replication. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit antiviral activity against herpes simplex virus (HSV-1) and cytomegalovirus . This suggests that this compound may also possess similar properties worth exploring further.

3. Cancer Treatment

Quinoxaline derivatives are associated with anticancer activities. The structure-activity relationship (SAR) studies have identified compounds that inhibit specific pathways involved in cancer progression . The potential of this compound in this area is supported by its ability to modulate enzyme activities linked to tumor growth.

Case Studies

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents significantly influences the biological activity of quinoxaline derivatives. For example, the trifluoromethyl group enhances lipophilicity and solubility, which are critical for bioactivity in pharmaceutical applications .

Comparison with Similar Compounds

Substituent Position and Regioisomerism

- 7-Bromo-2-(trifluoromethyl)quinoxaline: A regioisomer of the target compound, differing in the bromine position (7 instead of 6). Synthesized alongside the 6-bromo derivative, this isomer exhibits distinct reactivity due to altered electronic effects. For example, the 6-bromo derivative’s bromine at position 6 may enhance nucleophilic substitution at adjacent positions compared to the 7-isomer .

- 2-Chloro-6-(trifluoromethyl)quinoxaline: Replacing bromine with chlorine at position 6 reduces molecular weight (MW = 247.61 g/mol) and alters lipophilicity. Chlorine’s weaker electron-withdrawing effect compared to bromine may reduce electrophilic substitution rates, impacting biological activity .

Functional Group Modifications

- 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9): Substituting -CF₃ with -Cl and adding a methyl group at position 3 increases steric bulk (MW = 257.52 g/mol) and reduces electron withdrawal. This compound’s 95% purity and stability make it a common intermediate for further derivatization .

- 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (Compound 4): The addition of a 4-(trifluoromethyl)phenylamino group enhances antimicrobial and anticancer activity, as demonstrated in assays against Staphylococcus aureus and breast cancer cell lines (IC₅₀ = 2.1–4.7 µM) .

Structural Analogues in Other Heterocycles

- 6-Bromo-2-trifluoromethylquinoline: Replacing the quinoxaline’s second nitrogen with a carbon (quinoline system) reduces aromatic π-conjugation and alters binding interactions. This compound’s similarity score to 6-bromo-2-(trifluoromethyl)quinoxaline is 0.75, reflecting shared electronic features but distinct bioactivity profiles .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)quinoxaline?

- Methodology : Bromination of quinoxaline precursors using bromine (Br₂) in glacial acetic acid under controlled temperatures (40–60°C) is a common approach. For example, bromine is added dropwise to the precursor dissolved in acetic acid, followed by stirring for 8–12 hours. The product is isolated via precipitation in ice-water and purified via recrystallization (e.g., ethanol as solvent), achieving yields up to 82% .

- Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 40–60°C (reflux) |

| Reaction Time | 8–12 hours |

| Purification | Ethanol recrystallization |

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, trifluoromethyl groups appear as distinct singlets near δ 120–130 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃) and fragmentation patterns validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for C=O (1735 cm⁻¹) and C=N (1632 cm⁻¹) confirm functional groups .

Q. What are the common applications of this compound in medicinal chemistry?

- Biological Evaluation : The compound serves as a precursor for antiproliferative agents. Derivatives are tested against breast cancer cell lines using MTT assays, with IC₅₀ values correlated to substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

- Quantum Chemical Calculations : Reaction path searches using density functional theory (DFT) predict energy barriers for bromination and trifluoromethylation steps. For example, transition-state modeling identifies optimal temperatures (e.g., 50–60°C) to minimize side reactions .

- Machine Learning : Algorithms trained on existing reaction datasets (e.g., reaction yields, solvent polarity) propose optimal conditions, reducing trial-and-error experimentation .

Q. How can contradictory spectroscopic data for quinoxaline derivatives be resolved?

- Case Study : Discrepancies in ¹H NMR signals (e.g., δ 8.77 vs. 8.87 ppm for H-4 protons in coumarin-quinoxaline hybrids) may arise from isomerism or dynamic exchange. Techniques include:

- Variable-Temperature NMR : To detect conformational changes.

- X-ray Crystallography : Resolves absolute configurations (e.g., CCDC 1983315 for a related quinoxaline-thiophene structure) .

Q. What strategies improve the biological activity of this compound analogs?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Bromine and trifluoromethyl enhance electrophilicity, improving DNA intercalation or enzyme inhibition .

- Hybridization with Coumarin : Derivatives like 2-(5-bromo-coumarin-3-yl)-quinoxaline show enhanced antiproliferative activity (82% yield, IC₅₀ = 12 µM against MCF-7 cells) .

Q. How do solvent and temperature affect the regioselectivity of quinoxaline bromination?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor bromination at the 6-position, while acetic acid promotes 2-substitution due to protonation effects .

- Temperature Gradients : Lower temperatures (0–25°C) reduce kinetic side products, as shown in time-resolved HPLC monitoring .

Data Contradiction Analysis

Q. Why do reported yields for similar quinoxaline syntheses vary widely (50–90%)?

- Key Variables :

- Purity of Bromine : Lower purity (<97%) leads to incomplete reactions.

- Workup Protocols : Premature quenching (e.g., insufficient ice-water volume) reduces recovery rates .

- Mitigation : Standardize reagent grades (e.g., >99% Br₂) and validate quenching volumes via pilot studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.